molecular formula C6H8O3 B590937 4,5-Dimethyl-3-hydroxy-2(5H)-furanone-13C2 CAS No. 156420-66-5

4,5-Dimethyl-3-hydroxy-2(5H)-furanone-13C2

Cat. No.: B590937
CAS No.: 156420-66-5
M. Wt: 130.112
InChI Key: UNYNVICDCJHOPO-NDLBAUGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethyl-3-hydroxy-2(5H)-furanone-13C2 can be synthesized through the condensation of acetaldehyde under oxidative conditions. The intermediate product in this reaction is 2-oxobutanoic acid . Another method involves the thermal generation of 3-amino-4,5-dimethylfuran-2(5H)-one from amino acid model systems containing glyoxylic and pyruvic acids .

Industrial Production Methods

Industrial production of this compound typically involves the use of gas chromatography-mass spectrometry for separation and identification. This method is used to isolate the compound from complex mixtures, such as botrytised wine .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-3-hydroxy-2(5H)-furanone-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-3-hydroxy-2(5H)-furanone-13C2 is unique due to its potent aroma and its role as a biomarker for metabolic disorders. Its distinct sensory properties and applications in various fields make it a valuable compound for research and industry .

Properties

IUPAC Name

4-hydroxy-3-methyl-2-(113C)methyl-(213C)2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-3-4(2)9-6(8)5(3)7/h4,7H,1-2H3/i2+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYNVICDCJHOPO-NDLBAUGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(C(=O)O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[13CH]1[13CH3])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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